1,1'-[[(2-Furylmethyl)imino]bis(1-oxoethane-2,1-diyl)]dipiperidine-4-carboxamide
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Overview
Description
1-{2-[{2-[4-(AMINOCARBONYL)PIPERIDINO]-2-OXOETHYL}(2-FURYLMETHYL)AMINO]ACETYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a piperidine ring, a furan ring, and multiple functional groups including amides and carbonyls
Preparation Methods
The synthesis of 1-{2-[{2-[4-(AMINOCARBONYL)PIPERIDINO]-2-OXOETHYL}(2-FURYLMETHYL)AMINO]ACETYL}-4-PIPERIDINECARBOXAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.
Functional Group Modifications:
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{2-[{2-[4-(AMINOCARBONYL)PIPERIDINO]-2-OXOETHYL}(2-FURYLMETHYL)AMINO]ACETYL}-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amide or carbonyl groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[{2-[4-(AMINOCARBONYL)PIPERIDINO]-2-OXOETHYL}(2-FURYLMETHYL)AMINO]ACETYL}-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[{2-[4-(AMINOCARBONYL)PIPERIDINO]-2-OXOETHYL}(2-FURYLMETHYL)AMINO]ACETYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-{2-[{2-[4-(AMINOCARBONYL)PIPERIDINO]-2-OXOETHYL}(2-FURYLMETHYL)AMINO]ACETYL}-4-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:
1-{[(2-furylmethyl)amino]carbonyl}piperidine-4-carboxylic acid: This compound shares a similar piperidine and furan structure but differs in the functional groups attached.
4-Piperidinecarboxamide: This compound has a simpler structure with a piperidine ring and a carboxamide group, lacking the additional functional groups present in 1-{2-[{2-[4-(AMINOCARBONYL)PIPERIDINO]-2-OXOETHYL}(2-FURYLMETHYL)AMINO]ACETYL}-4-PIPERIDINECARBOXAMIDE.
Properties
Molecular Formula |
C21H31N5O5 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-[2-[[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-(furan-2-ylmethyl)amino]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H31N5O5/c22-20(29)15-3-7-25(8-4-15)18(27)13-24(12-17-2-1-11-31-17)14-19(28)26-9-5-16(6-10-26)21(23)30/h1-2,11,15-16H,3-10,12-14H2,(H2,22,29)(H2,23,30) |
InChI Key |
UKDHRPQJLCOQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(CC2=CC=CO2)CC(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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